molecular formula C18H17ClFN3O4S B11000329 N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B11000329
M. Wt: 425.9 g/mol
InChI Key: XEHOBSGWFVRYSR-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a benzamide derivative featuring a 3-chloro-4-fluorophenyl substituent and a carbamoyl urea linkage to a tetrahydrothiophene-1,1-dioxide moiety. Its design combines halogenated aromatic groups for enhanced lipophilicity and a sulfone-containing heterocycle for improved solubility and metabolic stability.

Properties

Molecular Formula

C18H17ClFN3O4S

Molecular Weight

425.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C18H17ClFN3O4S/c19-15-9-13(4-5-16(15)20)21-17(24)11-2-1-3-12(8-11)22-18(25)23-14-6-7-28(26,27)10-14/h1-5,8-9,14H,6-7,10H2,(H,21,24)(H2,22,23,25)

InChI Key

XEHOBSGWFVRYSR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed through a reaction with an amine under basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl Group: This can be achieved via a nucleophilic aromatic substitution reaction, where the benzamide is reacted with 3-chloro-4-fluoroaniline.

    Attachment of the 1,1-dioxidotetrahydrothiophen-3-yl Carbamoyl Moiety: This step involves the reaction of the intermediate with a suitable thiophene derivative, followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its structural features suggest it might interact with biological macromolecules in unique ways.

Medicine

In medicine, the compound could be explored for therapeutic applications. Its potential to modulate biological pathways makes it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. For example, it could bind to an active site or allosteric site, inhibiting or modulating the activity of the target protein. The pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Moieties

N-(3-Chloro-4-fluorophenyl) Derivatives

4-Amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (–5) Structure: Substitutes the benzamide core with an oxadiazole ring and retains the 3-chloro-4-fluorophenyl group. Synthesis: Utilizes nucleophilic substitution with 2-chloro-N,N-dimethylbenzene-1,4-diamine and oxadiazole precursors. Key Difference: The oxadiazole ring introduces polarity, contrasting with the benzamide’s planar aromaticity.

EGFR Inhibitors with Quinazoline Cores () Examples: Compounds 27 and 28 feature a 3-chloro-4-fluorophenylamino-quinazoline scaffold linked to piperazine or thiazole groups. Activity: Demonstrated potent EGFR inhibition (IC50 < 10 nM) due to quinazoline’s ATP-binding pocket interactions. Contrast: The target compound lacks the quinazoline ring, suggesting divergent mechanisms or targets .

Benzamide-Based Analogues

N-(3-Chlorophenethyl)-4-nitrobenzamide () Structure: Simplifies the substituents to a nitrobenzamide and 3-chlorophenethyl chain. Synthesis: Direct amidation between 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine.

Pesticide Benzamides () Examples: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron. Activity: Insect growth regulators targeting chitin synthesis. Contrast: The target compound’s tetrahydrothiophene sulfone may confer distinct bioactivity .

Substituent Effects on Bioactivity and Physicochemical Properties

  • 3-Chloro-4-fluorophenyl Group : Enhances binding to hydrophobic pockets in kinases or receptors. Present in EGFR inhibitors () and oxadiazole derivatives (), this group improves target affinity and metabolic stability .
  • Tetrahydrothiophene-1,1-dioxide : Increases solubility via sulfone polarity, contrasting with the lipophilic 2,4-difluorobenzyl groups in ’s tetrahydropyrimidine carboxamides .
  • Carbamoyl Urea Linkage : Facilitates hydrogen bonding with target proteins, a feature absent in simpler benzamides () .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H14ClFN3O2S\text{C}_{14}\text{H}_{14}\text{ClF}\text{N}_3\text{O}_2\text{S}

This structure includes a chloro and a fluorine substituent, which are known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression.

A notable study demonstrated that a related benzamide compound exhibited an IC50 of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (Suberoylanilide Hydroxamic Acid) with an IC50 of 17.25 μM . The mechanism involved apoptosis promotion and cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in tumor growth and proliferation. The presence of the thiophene moiety is significant as it may enhance binding affinity to target proteins.

Data Table: Biological Activity Overview

Activity IC50 Value (μM) Cell Line Reference
Antitumor Activity1.30HepG2
HDAC Inhibition95.48Class I HDACs

Case Study 1: In Vivo Efficacy

In vivo studies using xenograft models revealed that compounds similar to this compound resulted in tumor growth inhibition (TGI) rates exceeding 48%, demonstrating their potential as effective anticancer agents .

Case Study 2: Combination Therapy

Research has also explored the effects of combining this compound with other chemotherapeutic agents. For example, combining it with taxol showed enhanced anticancer activity, suggesting that it could be used in combination therapies for improved efficacy against resistant cancer types .

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